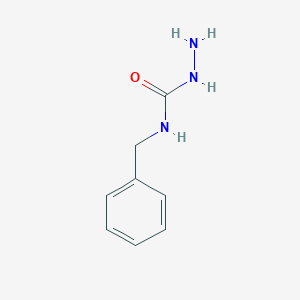

4-Benzylsemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-benzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOJUQGKURDYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474008 | |

| Record name | 4-Benzylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16956-42-6 | |

| Record name | 4-Benzylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 4 Benzylsemicarbazide

Conventional Synthetic Routes

Conventional methods for synthesizing 4-benzylsemicarbazide often involve multi-step procedures that are well-documented in chemical literature. These routes are reliable and have been used for decades to produce this and similar compounds.

Reaction of Benzylamine (B48309) with Acetone (B3395972) Semicarbazone and Subsequent Hydrolysis

One of the classic methods for preparing 4-substituted semicarbazides involves the reaction of an amine with a semicarbazone, followed by hydrolysis. In the case of this compound, benzylamine is reacted with acetone semicarbazone. rsc.org

This reaction is typically carried out by heating equimolecular quantities of benzylamine and finely powdered acetone semicarbazone. gla.ac.uk The mixture is refluxed at elevated temperatures, for instance at 138°C for half an hour, leading to the formation of acetone 4-benzylsemicarbazone as a precipitate. gla.ac.uk This intermediate is then collected and subjected to hydrolysis to yield the desired this compound. rsc.orggla.ac.uk

The hydrolysis step is crucial for removing the acetone protecting group from the hydrazine (B178648) moiety. This is often achieved by treating the acetone 4-benzylsemicarbazone with dilute hydrochloric acid. rsc.orggla.ac.uk The resulting product is the hydrochloride salt of this compound, from which the free base can be liberated if necessary. rsc.org

A study by Hopper in 1927 detailed a similar preparation, where benzylamine and acetone semicarbazone were refluxed together. gla.ac.uk The resulting acetone 4-benzylsemicarbazone was then hydrolyzed to isolate this compound hydrochloride. gla.ac.uk

| Reactants | Conditions | Product | Reference |

| Benzylamine, Acetone Semicarbazone | Reflux at 138°C for 30 minutes | Acetone 4-benzylsemicarbazone | gla.ac.uk |

| Acetone 4-benzylsemicarbazone, Hydrochloric Acid | Hydrolysis | This compound Hydrochloride | rsc.orggla.ac.uk |

Procedures Involving Hydrazine Hydrate (B1144303) and Benzotriazole (B28993) Auxiliaries for 4-Substituted Semicarbazides

A more contemporary conventional approach utilizes benzotriazole as a synthetic auxiliary to facilitate the formation of 4-substituted semicarbazides. This method offers a versatile pathway for creating a variety of semicarbazide (B1199961) derivatives.

In this synthetic scheme, the process begins with the reaction of a suitable starting material with an amine, such as benzylamine, to form a 1-carbamoylbenzotriazole intermediate. tandfonline.com This intermediate then undergoes a substitution reaction where the benzotriazole group is replaced by hydrazine hydrate. tandfonline.com

This method has been successfully employed for the synthesis of this compound among other 4-substituted semicarbazides. tandfonline.com The use of benzotriazole activates the molecule for nucleophilic substitution, making the subsequent reaction with hydrazine hydrate efficient. tandfonline.com The reaction is typically carried out in a solvent like dioxane at room temperature over a period of several hours. tandfonline.com

This approach is part of a broader strategy for preparing more complex molecules, such as 1-acyl-4-substituted semicarbazide derivatives, where the 4-substituted semicarbazide is a key intermediate. tandfonline.comnih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Benzotriazolecarbonyl chloride | Benzylamine | 1-(N-benzylcarbamoyl)benzotriazole | This compound | tandfonline.com |

| 1-(N-benzylcarbamoyl)benzotriazole | Hydrazine Hydrate | - | This compound | tandfonline.com |

Advanced Synthetic Approaches

With the advancement of organic synthesis, more efficient and versatile methods for constructing molecular scaffolds have emerged. These include multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials.

Multi-component Reactions for Semicarbazide Scaffolds

Multi-component reactions (MCRs) are a powerful tool in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more reactants. mdpi.comtubitak.gov.trrsc.orgnih.govrsc.org These reactions are highly atom-economical and often environmentally friendly. rsc.orgrsc.org

While specific multi-component reactions for the direct synthesis of this compound are not extensively detailed, the principles of MCRs are applied to create diverse libraries of semicarbazide-containing scaffolds. tubitak.gov.tr For instance, a four-component modified Biginelli reaction has been developed to synthesize C-2 functionalized dihydropyrimidines, where aryl semicarbazides can be used as one of the components. tubitak.gov.tr

Another approach involves a one-pot, two-step synthesis of 4-substituted semicarbazides. rsc.orgresearchgate.net This method includes the formation of a carbamate (B1207046) from an amine and a carbonate or chloroformate, followed by the reaction of the carbamate with hydrazine. rsc.orgresearchgate.net This strategy has been used to prepare a diverse library of 4-mono- and disubstituted semicarbazides in good yields and high purity. rsc.orgresearchgate.net

Furthermore, three-component reactions involving ninhydrin, malononitrile, and a third component like semicarbazide hydrochloride have been explored to generate various heterocyclic products. rsc.orgrsc.org These examples highlight the potential of MCRs to access a wide range of semicarbazide derivatives, including those with a 4-benzyl substitution pattern, by carefully selecting the appropriate starting materials. The versatility of MCRs offers a promising avenue for the efficient and diversity-oriented synthesis of complex molecules based on the semicarbazide scaffold. mdpi.com

| Reaction Type | Reactants | Product Type | Reference |

| One-pot, two-step | Amine, Carbonate/Chloroformate, Hydrazine | 4-Substituted Semicarbazides | rsc.orgresearchgate.net |

| Modified Biginelli Reaction | Acetyl acetone, Aromatic aldehyde, Thiourea, Dimethyl sulfate (B86663) (followed by reaction with semicarbazide) | C-2 Functionalized Dihydropyrimidines | tubitak.gov.tr |

| Three-component reaction | Ninhydrin, Malononitrile, Semicarbazide hydrochloride | Hydrazinecarboxamide derivative | rsc.orgrsc.org |

Chemical Reactivity and Derivatization of 4 Benzylsemicarbazide

Formation of Semicarbazones

The reaction of 4-benzylsemicarbazide with aldehydes and ketones readily forms the corresponding 4-benzylsemicarbazones. This condensation reaction is a cornerstone of its chemical utility, providing a pathway to a wide array of derivatives.

Condensation with Aldehydes and Ketones (e.g., Acetophenone (B1666503), Benzaldehyde (B42025) Derivatives)

This compound undergoes condensation reactions with various aldehydes and ketones to yield the respective 4-benzylsemicarbazones. vulcanchem.com For instance, the reaction with acetophenone produces acetophenone 4-benzylsemicarbazone. gla.ac.uk Similarly, it reacts with benzaldehyde and its substituted derivatives. byjus.com The reaction between benzaldehyde and acetophenone, a related cross-aldol condensation, proceeds in the presence of a dilute base like sodium hydroxide (B78521) to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone. byjus.com While not a direct reaction of this compound, this illustrates the reactivity of the carbonyl compounds it interacts with.

The synthesis of chalcone (B49325) derivatives, which are α,β-unsaturated ketones, often involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. researchgate.netmagritek.com These chalcones can, in turn, be reacted with semicarbazides to form the corresponding semicarbazones.

A study on the attachment of benzaldehyde-modified oligodeoxynucleotides to semicarbazide-coated glass surfaces demonstrated the reaction of a benzaldehyde derivative with this compound at pH 5, resulting in over 90% conversion to the semicarbazone conjugate. nih.gov This highlights the efficiency of this condensation under specific conditions.

Table 1: Examples of Condensation Reactions of this compound

| Carbonyl Compound | Product |

| Acetophenone | Acetophenone 4-benzylsemicarbazone |

| Benzaldehyde | Benzaldehyde 4-benzylsemicarbazone |

| Substituted Benzaldehydes | Substituted Benzaldehyde 4-benzylsemicarbazones |

Mechanistic Pathways of Semicarbazone Formation

The formation of a semicarbazone from this compound and a carbonyl compound follows the general mechanism for imine formation. The reaction is typically catalyzed by a small amount of acid. The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The terminal primary amino group (-NH2) of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom of the semicarbazide (B1199961) moiety to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbonyl carbon and the nitrogen atom, yielding the final semicarbazone product.

Oxidative Transformations of this compound

The semicarbazide functional group is susceptible to oxidation, which can lead to the formation of various cyclic derivatives. The nature of the product often depends on the oxidizing agent and the specific structure of the semicarbazone precursor.

Reactions with Oxidizing Agents (e.g., Iodine, Lead Tetra-acetate)

Lead tetra-acetate (Pb(OAc)4) is a notable oxidizing agent for 4-substituted semicarbazones. mcmaster.caslideshare.netjuniperpublishers.com It has been shown to effect the oxidative cyclization of ketone semicarbazones. mcmaster.ca For example, acetone (B3395972) 4-benzylsemicarbazone is oxidized by lead tetra-acetate to yield a cyclic product. researchgate.net The oxidation of alcohols and the cleavage of 1,2-diols are other common applications of lead tetra-acetate. juniperpublishers.comyoutube.com

Molecular iodine (I2) is another oxidizing agent that can be used in reactions involving semicarbazide derivatives. For instance, the oxidation of anethole (B165797) with mercuric oxide and iodine can produce p-methoxyhydratropaldehyde, which can then be reacted with a hydrazone. gla.ac.uk In a different context, excess N-benzyl aziridine (B145994) reacts with iodine to produce benzaldehyde, among other products, through both electron transfer and heterolytic pathways. researchgate.net While not a direct oxidation of this compound, this demonstrates the potential of iodine as an oxidizing agent in related systems.

Formation of Cyclic Derivatives (e.g., Oxadiazolines)

The oxidation of 4-substituted semicarbazones can lead to the formation of heterocyclic compounds such as 1,3,4-oxadiazolines. Specifically, the oxidation of acetone 4-benzylsemicarbazone with lead tetra-acetate (LTA) results in the formation of 5,5-dimethyl-2-benzylimino-Δ³-1,3,4-oxadiazoline. researchgate.net This reaction is part of a broader methodology for synthesizing 2-(substituted imino)-Δ³-1,3,4-oxadiazolines from ketone carbohydrazones and 4-substituted ketosemicarbazones using lead tetra-acetate. mcmaster.ca The structure of these oxadiazoline products has been established through spectroscopic and chemical evidence. mcmaster.ca

This oxidative cyclization provides a valuable route to these five-membered heterocyclic rings, which can serve as intermediates in further synthetic transformations. researchgate.net

Table 2: Oxidative Cyclization of Acetone 4-Benzylsemicarbazone

| Starting Material | Oxidizing Agent | Product |

| Acetone 4-benzylsemicarbazone | Lead tetra-acetate (LTA) | 5,5-Dimethyl-2-benzylimino-Δ³-1,3,4-oxadiazoline |

N-Alkylation of Semicarbazones Derived from this compound

The nitrogen atoms in the semicarbazone backbone, derived from this compound, can be subjected to alkylation. This reaction offers a method for further functionalization and the synthesis of more complex molecular architectures. The regioselectivity of the alkylation can be influenced by the reaction conditions.

General protocols for the N-alkylation of amines with alcohols have been developed using various catalysts, including manganese pincer complexes. nih.gov More specific to semicarbazones, N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org For instance, the N-alkylation of indazoles, which also possess multiple nitrogen atoms, has been studied extensively, with the regioselectivity being dependent on the base and solvent system. beilstein-journals.org Sodium hydride in tetrahydrofuran (B95107) has been shown to be effective for N-1 selective alkylation of certain indazole derivatives. beilstein-journals.org

In the context of semicarbazones, various base/solvent combinations have been explored for deprotonation followed by treatment with alkylating agents. beilstein-journals.org These methods can be applied to the N-alkylation of semicarbazones derived from this compound to introduce alkyl groups at the N2 position.

Mannich Base Formation Involving this compound

The Mannich reaction is a fundamental and versatile three-component organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. lscollege.ac.inwikipedia.org This reaction condenses a compound containing an active hydrogen atom with an aldehyde (commonly formaldehyde) and a primary or secondary amine, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base. lscollege.ac.inwikipedia.orgnih.gov this compound, possessing a reactive secondary amine-like moiety (-NH-), can serve as the amine component in this important carbon-carbon bond-forming reaction.

The general mechanism for the Mannich reaction proceeds in two main stages. wikipedia.orgadichemistry.com The first stage involves the formation of an electrophilic iminium ion from the reaction of the amine (in this case, this compound) and the aldehyde. wikipedia.org In the second stage, the active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to yield the final Mannich base. wikipedia.org

The reaction is typically conducted under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound. adichemistry.com The resulting Mannich bases are valuable synthetic intermediates and have been explored for a wide range of applications due to their chemical reactivity and diverse biological activities. nih.govnih.gov While extensive research exists on Mannich bases derived from various amines like piperazine (B1678402) and thiosemicarbazide (B42300), the specific derivatization of this compound through this reaction follows these established chemical principles. core.ac.uknih.govlew.ro

Detailed Research Findings

In the context of Mannich base synthesis, this compound provides the nucleophilic nitrogen atom required for the initial condensation with an aldehyde. The active hydrogen compound can be a variety of substrates, including ketones, phenols, and other electron-rich heterocyclic systems. lscollege.ac.in

A representative synthesis would involve the reaction of this compound with an aldehyde, such as formaldehyde (B43269) or an aromatic aldehyde like benzaldehyde, and a ketone like acetophenone. The reaction leads to the substitution of an active hydrogen atom on the α-carbon of the ketone with an aminomethyl group derived from the semicarbazide and the aldehyde.

The general scheme for the Mannich reaction involving this compound is as follows:

Reaction Scheme: this compound + Aldehyde + Active Hydrogen Compound → Mannich Base

This reaction creates a new, more complex molecule by forming a new carbon-carbon and carbon-nitrogen bond in a single operation, highlighting the synthetic efficiency of the Mannich reaction. The structure of the final product can be tailored by varying any of the three components, allowing for the generation of a diverse library of derivatives.

Interactive Data Table: Illustrative Example of Mannich Base Formation

The following table details the components for a representative Mannich reaction involving this compound.

| Role | Compound Name | Chemical Structure |

| Amine Component | This compound | C₈H₁₁N₃O |

| Aldehyde | Formaldehyde | CH₂O |

| Active Hydrogen Compound | Acetophenone | C₈H₈O |

| Product (Illustrative) | 2-(benzyl)-N-((3-oxo-3-phenylpropyl)carbamoyl)hydrazine-1-carboxamide | C₁₈H₂₀N₄O₃ |

Advanced Analytical Techniques for Characterization of 4 Benzylsemicarbazide and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structural features of 4-Benzylsemicarbazide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry offer unique insights into the molecular framework.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of semicarbazide (B1199961) derivatives, the chemical shifts of the protons are indicative of their electronic environment. For instance, in N-methylanthraniloyl-(4-ethylthiosemicarbazide), a related derivative, the protons of the NH groups appear as broad signals at lower fields due to their acidic nature and hydrogen bonding. The aromatic protons of the benzyl (B1604629) group in this compound would typically resonate in the range of 7.2-7.5 ppm, while the methylene (B1212753) (-CH₂-) protons would appear as a singlet around 4.0-5.0 ppm. The protons of the semicarbazide moiety (-NH-NH-CO-) would exhibit distinct signals, often broadened by quadrupole effects and solvent exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the semicarbazide group is typically observed at a downfield chemical shift, usually in the range of 150-180 ppm. The aromatic carbons of the benzyl group would show signals between 120 and 140 ppm, with the ipso-carbon appearing at a slightly different shift. The methylene carbon would resonate in the range of 40-50 ppm.

A study on pravastatin (B1207561) derivatives demonstrated the complete assignment of ¹H and ¹³C NMR data using 1D and 2D NMR experiments, which can be a valuable reference for the structural elucidation of complex semicarbazide derivatives. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Semicarbazide Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.5 | 127 - 138 |

| Methylene (CH₂) | 4.3 - 4.8 | 45 - 55 |

| Amide (NH) | 8.0 - 10.0 | - |

| Carbonyl (C=O) | - | 155 - 165 |

| Hydrazide (NH-NH) | 6.0 - 9.0 | - |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the amine and amide groups are expected in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the semicarbazide moiety would be observed around 1650-1680 cm⁻¹. The C-N stretching vibrations would appear in the 1200-1400 cm⁻¹ region. The aromatic C-H stretching of the benzyl group would be seen around 3000-3100 cm⁻¹, and the aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. In a study on a Cd(II) complex of a thiosemicarbazone derivative, FT-IR was used to confirm the formation of the ligand and its complex. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl group would give rise to strong signals in the Raman spectrum. The C=S bond in related thiosemicarbazide (B42300) derivatives, for example, shows a characteristic Raman band. A study on benznidazole (B1666585) utilized both FT-IR and FT-Raman spectroscopy, coupled with quantum chemical calculations, to investigate its vibrational spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3200 - 3500 | 3200 - 3500 |

| C=O Stretch | 1650 - 1680 | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1200 - 1400 | 1200 - 1400 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

Mass Spectrometry (MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed for the analysis of organic molecules.

MALDI-TOF MS: This technique is suitable for the analysis of a wide range of molecules. In the MALDI-TOF mass spectrum of this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight.

ESI-MS: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS). In the ESI mass spectrum, this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. For instance, the fragmentation of the benzyl group and the semicarbazide moiety would yield characteristic daughter ions. The synthesis and characterization of an N-methylanthraniloyl-(4-ethylthiosemicarbazide) derivative utilized ESI-MS to confirm its molecular composition. researchgate.net

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (C18 HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of organic compounds. A C18 column, which has a non-polar stationary phase, is commonly used in reversed-phase HPLC. For the analysis of this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The retention time of the compound would depend on its polarity and the specific mobile phase composition. HPLC is often coupled with UV or mass spectrometry detectors for identification and quantification.

Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry for Related Semicarbazides (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. sigmaaldrich.com This technique is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.

For the analysis of semicarbazide (SEM), a metabolite of the veterinary drug nitrofurazone, a HILIC-MS/MS method has been developed. mdpi.com This approach allows for the efficient separation and sensitive detection of the polar semicarbazide molecule. Given the polar nature of the semicarbazide moiety in this compound, HILIC-MS/MS would be an effective technique for its analysis, especially in complex matrices. The high organic content of the mobile phase used in HILIC also enhances the ionization efficiency in ESI-MS, leading to improved sensitivity. sepscience.com

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of synthesized organic compounds, providing a crucial validation of their empirical and molecular formulas. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the proposed chemical formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is widely accepted as a confirmation of a compound's purity and elemental composition. nih.gov

For this compound, the molecular formula is C₈H₁₁N₃O. Based on this, the theoretical elemental composition can be calculated. The presence of the benzyl and semicarbazide moieties contributes to a specific ratio of carbon, hydrogen, and nitrogen, which serves as a benchmark for analytical verification.

Theoretical Elemental Composition of this compound (C₈H₁₁N₃O):

Carbon (C): 57.47%

Hydrogen (H): 6.63%

Nitrogen (N): 25.13%

Detailed Research Findings for Derivatives:

In a study focused on the synthesis of novel semicarbazone derivatives, elemental analysis was a key component of the structural confirmation. For instance, the analysis of a hydroxy semicarbazone derivative with the molecular formula C₁₄H₁₃N₃O₂ yielded experimental values that were in strong agreement with the calculated percentages.

Another research effort involved the synthesis of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a derivative of semicarbazide. The elemental analysis of this compound, with the formula C₁₆H₁₇N₃SO, provided further evidence of the reliability of this analytical method. The experimentally found percentages for Carbon, Hydrogen, and Nitrogen closely matched the theoretical calculations, thereby confirming the successful synthesis of the target molecule. mdpi.comresearchgate.net

The data from these studies are summarized in the interactive tables below, showcasing the congruence between the calculated and found elemental compositions.

Interactive Data Table: Elemental Analysis of Semicarbazone Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₈H₁₁N₃O | C | 57.47 | - |

| H | 6.63 | - | ||

| N | 25.13 | - | ||

| Hydroxy Semicarbazone Derivative | C₁₄H₁₃N₃O₂ | C | 65.87 | 65.71 |

| H | 5.13 | 5.14 | ||

| N | 16.46 | 16.50 | ||

| 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | C₁₆H₁₇N₃SO | C | 64.21 | 64.39 |

| H | 5.68 | 5.69 | ||

| N | 14.04 | 13.70 |

These findings underscore the indispensable role of elemental analysis in the structural elucidation of this compound and its derivatives. The close agreement between the calculated and experimentally obtained percentages for a range of derivatives provides a high degree of confidence in their assigned structures and purity, a principle that is directly applicable to the parent compound.

Biological Activities and Mechanistic Investigations of 4 Benzylsemicarbazide Derivatives

Cytostatic and Antitumor Activities

Recent research has highlighted the potential of semicarbazide (B1199961) derivatives, particularly those incorporating a benzyl (B1604629) group, as promising cytostatic and antitumor agents. These compounds have demonstrated notable efficacy and selectivity against various cancer cell lines, prompting further investigation into their mechanisms of action and structure-activity relationships.

Derivatives of 4-benzylsemicarbazide have shown significant and selective cytostatic activities, particularly against the MCF-7 human breast adenocarcinoma cell line. In a study involving novel semicarbazides of the antimalarial drug primaquine (B1584692), a series of compounds with different substituents at the N-4 position were evaluated. The results indicated a high degree of selectivity for MCF-7 cells.

The benzyl derivative, in particular, was identified as the most active compound against this cell line, exhibiting an IC₅₀ value in the low micromolar range. Another derivative, featuring a benzhydryl group, displayed significant cytostatic activity against a broader range of tested cancer cell lines, but was also most effective against MCF-7. This selectivity suggests a potential targeted mechanism of action related to the specific biology of breast cancer cells.

Table 1: Cytostatic Activity of Selected Primaquine Semicarbazide Derivatives against MCF-7 Cells

| Compound | N-4 Substituent | IC₅₀ (µM) against MCF-7 |

|---|---|---|

| 5c | Benzyl | 1 ± 0.2 |

| 5e | Benzhydryl | 4 ± 0.8 |

Data sourced from studies on primaquine semicarbazide derivatives.

The relationship between the chemical structure of substituted benzyl semicarbazides and their antitumor activity is a critical area of investigation. Studies on primaquine-based semicarbazides have provided valuable insights into these structure-activity relationships (SAR). The nature of the substituent at the N-4 position of the semicarbazide moiety significantly influences both the potency and the selectivity of the compound.

Key SAR observations include:

Aryl Substituents: The presence of an N-4 benzyl group resulted in the most potent and selective activity against MCF-7 breast cancer cells.

Bulky Groups: Substitution with a larger benzhydryl group led to a broader spectrum of activity against several cancer cell lines, although the highest activity was still observed against MCF-7.

Hydroxyalkyl Groups: Derivatives containing hydroxyalkyl substituents also demonstrated high selectivity for MCF-7 cells.

Symmetry: A symmetric bis-primaquine derivative was found to be exceptionally selective, showing potent activity against MCF-7 cells while being virtually inactive against other tested cancer cell lines.

The mechanism behind the selective antitumor activity of this compound derivatives may be linked to the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of xenobiotics, and it has been implicated in both toxic responses and cellular homeostasis. mdpi.comfrontiersin.orgwikipedia.org

The intriguing specificity of certain semicarbazide derivatives towards breast cancer cells has led to the hypothesis that their antitumor effect could be mediated through AhR-dependent toxicity. The AhR signaling pathway is complex and can lead to different outcomes depending on the ligand, cell type, and context. It is suggested that the selective action of these compounds in MCF-7 cells warrants further detailed study to uncover novel AhR-dependent antitumor mechanisms. Computational toxicology predictions have also pointed to a potential interaction between semicarbazide derivatives and the AhR pathway. nih.gov

Antioxidative Properties (e.g., DPPH Radical Scavenging Activity)

The antioxidant potential of this compound derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.commedcraveonline.comresearchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.

In a study of primaquine semicarbazides, the antioxidant capacity was found to be highly dependent on the substituent at the N-4 position. A derivative featuring a hydroxyl group demonstrated the most significant DPPH scavenging activity. In contrast, the majority of other derivatives in the series, including the N-4 benzyl substituted compound, exhibited very low antioxidant ability. This suggests that while the benzylsemicarbazide scaffold can be modified to possess antioxidant properties, the benzyl group itself does not contribute significantly to this specific activity.

Table 2: DPPH Radical Scavenging Activity of Selected Primaquine Semicarbazide Derivatives

| Compound | N-4 Substituent | DPPH Interaction (%) at 100 µM |

|---|---|---|

| 5g | 4-Hydroxybenzyl | 68.5 |

| 5c | Benzyl | Low (2.4 - 12.6) |

| 5e | Benzhydryl | Low (2.4 - 12.6) |

Data reflects the percentage of DPPH radical inhibition after 20 minutes.

Antimicrobial Activities (Antibacterial, Antifungal, Antituberculosis)

Semicarbazide derivatives and their related Schiff bases are known to form stable complexes with transition metal ions, and these complexes often exhibit enhanced biological activity compared to the free ligands. medcraveonline.comnih.goverpublications.com This enhancement is sometimes explained by chelation theory, which suggests that coordination to a metal ion reduces its polarity and increases its lipophilicity, facilitating its transport across microbial cell membranes.

Mannich bases derived from semicarbazides are a class of compounds investigated for their antimicrobial potential. For instance, the Mannich base N-(1-Morpholino-Benzyl) Semicarbazide and its transition metal complexes have been studied for their biological activities. The coordination of the ligand to metal ions can act synergistically to increase the biological activity. medcraveonline.com

Studies on related structures, such as metal complexes of Schiff bases derived from semicarbazones, have shown promising results. These complexes have been screened against various Gram-positive and Gram-negative bacteria, as well as fungi. In many cases, the metal complexes demonstrate greater antimicrobial or antifungal activity than the uncomplexed Schiff base ligand. For example, some Co(II) complexes with ligands containing a morpholino moiety have shown good antifungal activity, whereas the free ligand was inactive. mdpi.com Similarly, other studies have found that metal complexes of semicarbazone-related ligands show more potent antibacterial effects than the ligands alone, particularly against Gram-positive bacteria. medcraveonline.com

Insights from Thiosemicarbazone and Hydrazone Analogues

The structural framework of this compound is closely related to that of thiosemicarbazones and hydrazones, which are well-studied classes of compounds with a broad spectrum of biological activities. Insights from these analogues are crucial for understanding the potential therapeutic applications of this compound derivatives. Thiosemicarbazones, characterized by a sulfur atom in place of the oxygen of the semicarbazide moiety, and their metal complexes have demonstrated significant potential in medicinal chemistry. semanticscholar.org These compounds are recognized as versatile ligands due to their ability to coordinate with a wide range of metal ions, which can enhance their stability and selectivity. semanticscholar.org The capacity of heterocyclic thiosemicarbazones to permeate cell membranes is a key factor contributing to their pharmacological activities. semanticscholar.org

Hydrazone derivatives, such as N'-benzylidenebenzohydrazides, have also been synthesized and evaluated for their biological potential, particularly as enzyme inhibitors. researchgate.net In silico studies, including molecular docking and MM-PB/GBSA calculations, have been employed to investigate the interaction of these analogues with biological targets like α-glucosidase and α-amylase, which are relevant in the management of diabetes. researchgate.net These computational analyses reveal that hydrazone derivatives can effectively bind to the active sites of these enzymes, interacting with key amino acid residues. researchgate.net The electronic properties of substituents on the aromatic rings of these molecules, whether they are electron-donating or electron-withdrawing, significantly influence their binding affinity and inhibitory potential. researchgate.net The structural similarity allows for the extrapolation that this compound derivatives could also engage in similar interactions, acting as scaffolds for the design of potent enzyme inhibitors.

Other Pharmacological Potential (e.g., Antidiabetic, Analgesic, Anti-inflammatory)

Beyond their applications in specific therapeutic areas, derivatives structurally related to this compound have shown a wide array of other pharmacological activities, including antidiabetic, analgesic, and anti-inflammatory effects.

Antidiabetic Activity Several studies have highlighted the potential of related heterocyclic compounds as antidiabetic agents. Thiosemicarbazone derivatives have been shown to exhibit potent inhibitory activity against the α-amylase enzyme, a key target in controlling postprandial hyperglycemia. semanticscholar.org Some synthesized thiosemicarbazones displayed IC50 values significantly lower than the standard drug acarbose. semanticscholar.org Similarly, N'-benzylidenebenzohydrazide derivatives have been investigated as inhibitors of both α-glucosidase and α-amylase. researchgate.net In silico analysis of these hydrazones showed favorable binding energies, suggesting they could serve as effective antidiabetic agents. researchgate.net Given that diabetes is a major global health concern, the development of new classes of compounds like this compound derivatives for managing hyperglycemia is of significant interest. nih.gov

Analgesic and Anti-inflammatory Activity The search for new analgesic and anti-inflammatory agents with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research. benthamscience.commdpi.com Benzimidazole (B57391) derivatives, which share structural motifs with this compound, have emerged as a promising scaffold for designing compounds with analgesic and anti-inflammatory properties. nih.govnih.gov These compounds often target cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. nih.govmdpi.com Studies on various heterocyclic amides and carboxylic acid derivatives have shown that structural modifications can lead to potent analgesic and anti-inflammatory effects, as demonstrated in both in vitro assays and in vivo models like the carrageenan-induced paw edema test. benthamscience.comnih.govmdpi.com The mechanism often involves the inhibition of prostaglandin (B15479496) synthesis through the COX and lipoxygenase (LOX) pathways. mdpi.com

Table 1: Selected Pharmacological Activities of Related Heterocyclic Compounds

| Compound Class | Activity | Target/Model | Key Findings | Reference |

|---|---|---|---|---|

| Thiosemicarbazones | Antidiabetic | α-amylase | IC50 values ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM, with some more potent than standard acarbose. | semanticscholar.org |

| Benzimidazole Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Showed comparable anti-inflammatory effects to diclofenac (B195802) sodium in vivo. | nih.gov |

| Carboxylic Acid Analogues | Anti-inflammatory | COX-2 Enzyme | Potent inhibition with IC50 values as low as 0.18 µM and high selectivity for COX-2. | mdpi.com |

| Ibuprofen Amide Derivatives | Analgesic, Anti-inflammatory | Tail immersion, formalin, and paw edema tests | Exhibited significant analgesic and anti-inflammatory activities compared to standard ibuprofen. | benthamscience.com |

Nucleic Acid Interaction Studies (e.g., DNA Cleavage)

The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents, particularly in cancer chemotherapy. nih.gov The ability of a compound to bind to and cleave DNA can disrupt cellular processes and lead to cell death. mdpi.com Metal complexes of ligands structurally similar to this compound derivatives have been extensively studied for their potential as artificial nucleases. mdpi.comnih.gov

These interactions can occur through various modes, including intercalation, groove binding, and external electrostatic binding. sciepub.com The specific mode of interaction is often dependent on the structure of the ligand and the geometry of the metal complex. nih.govmdpi.com Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly used to study the binding affinity of these compounds to DNA. mdpi.com For instance, a decrease in the emission intensity of an ethidium (B1194527) bromide-DNA complex in the presence of a test compound can indicate an intercalative binding mode. mdpi.com

Furthermore, these compounds can induce DNA cleavage through different mechanisms, including hydrolytic or oxidative pathways. sciepub.com Oxidative cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals or singlet oxygen, which can damage the DNA backbone. mdpi.comnih.gov Gel electrophoresis is a standard technique used to visualize DNA cleavage, where the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms is monitored. nih.govnih.gov Studies on copper(II) and nickel(II) complexes have shown that they can efficiently cleave DNA, with the mechanism often involving an initial interaction with the DNA helix, followed by the generation of ROS that leads to strand scission. mdpi.com The interaction with DNA is a crucial first step for these complexes to exert their biological effects. nih.govmdpi.com

Table 2: DNA Interaction and Cleavage Activity of Related Metal Complexes

| Complex Type | DNA Interaction Method | Cleavage Activity | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides | UV-Vis, Fluorescence Spectroscopy | Efficient nuclease activity | Generation of Reactive Oxygen Species (ROS) | mdpi.com |

| Platinum(II) Complex with Dinitrogen Ligands | Absorption, Emission, Circular Dichroism, Viscosity | Cleavage of supercoiled plasmid DNA | Intercalation between base pairs; van der Waals interactions and hydrogen bonds | nih.gov |

| Copper(II) Mixed-Polypyridyl Complexes with Benzimidazole Derivatives | Absorbance, Viscometric, Gel-electrophoresis | Photocleavage of pBR322 plasmid DNA | Generation of hydroxyl radicals and singlet oxygen | nih.gov |

Coordination Chemistry of 4 Benzylsemicarbazide and Its Derivatives

Ligand Properties of 4-Benzylsemicarbazide

This compound, a derivative of semicarbazide (B1199961), possesses multiple potential donor sites, making it an effective chelating agent. The key donor atoms are the oxygen of the carbonyl group and the nitrogen atoms of the hydrazinic moiety. Semicarbazones, which are closely related compounds formed by the condensation of semicarbazides with aldehydes or ketones, typically coordinate to transition metals through the oxygen and nitrogen atoms. sathyabama.ac.innanoient.org In its neutral form, this compound can act as a bidentate ligand. Upon deprotonation of the amide group, it can also coordinate as a monoanionic ligand, which influences the charge and stability of the resulting metal complex. The presence of the benzyl (B1604629) group at the N4 position introduces steric bulk and can influence the electronic properties of the ligand, which in turn affects the geometry and stability of the metal complexes formed.

Complex Formation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Cr(III))

Transition metal complexes of semicarbazide-based ligands have been synthesized and characterized with a range of metal ions, including Cu(II), Ni(II), and Co(II). researchgate.net For instance, studies on piperidinobenzyl semicarbazide, a Mannich base derived from semicarbazide, have shown the formation of four-coordinated complexes with Cu(II), Co(II), Ni(II), and Zn(II). In these complexes, the ligand coordinates in a bidentate fashion through the carbonyl oxygen and a nitrogen atom of the semicarbazide group. The reaction of metal salts with semicarbazone ligands typically occurs in a 1:2 metal-to-ligand molar ratio in an alcoholic medium. uobaghdad.edu.iq

The resulting complexes are often stable at room temperature, non-hygroscopic, and soluble in polar organic solvents like DMF and DMSO. uobaghdad.edu.iq The formation of metal-ligand bonds is confirmed by the appearance of new bands in the infrared spectra corresponding to M-O and M-N vibrations.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference |

| Cu(II) | 4 or 6 | Square planar or Octahedral | uobaghdad.edu.iqorientjchem.org |

| Ni(II) | 4 or 6 | Square planar or Octahedral | |

| Co(II) | 4 | Tetrahedral | |

| Cr(III) | 6 | Octahedral |

Influence of N4-Substitution and Additional Donor Sites on Complexation

The substituent at the N4 position of the semicarbazide backbone plays a crucial role in determining the properties of the resulting metal complexes. In the case of this compound, the benzyl group can influence the steric and electronic environment of the coordination sphere. While specific studies on this compound are limited, research on related N4-substituted thiosemicarbazones (where the carbonyl oxygen is replaced by a sulfur atom) provides valuable insights. For example, varying the N4-substituent from methyl to ethyl to phenyl in thiosemicarbazone ligands has been shown to affect the biological activities of their nickel complexes, with more hydrophobic groups leading to enhanced enzyme inhibition. sathyabama.ac.in

The introduction of additional donor sites, for instance through the use of semicarbazones derived from aldehydes or ketones containing other coordinating groups (like a hydroxyl or pyridyl group), can increase the denticity of the ligand, leading to the formation of more stable and structurally diverse metal complexes.

Spectroscopic and Structural Elucidation of Metal Complexes

The characterization of metal complexes of semicarbazide derivatives relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination mode of the ligand. A shift in the stretching frequency of the C=O (carbonyl) and N-H groups upon complexation provides evidence of their involvement in bonding to the metal ion. The appearance of new bands at lower frequencies can be assigned to M-O and M-N stretching vibrations, confirming the formation of the complex.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For example, the d-d transitions observed for Cu(II) and Ni(II) complexes can be indicative of square planar or octahedral geometries, while for Co(II) complexes, they can suggest a tetrahedral arrangement. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can further elucidate the ligand's binding mode.

Biological Activities of Metal Complexes (e.g., Enhanced Antimicrobial and Antitumor Efficacy)

Metal complexes of semicarbazones and their derivatives are known to exhibit a wide range of biological activities, often showing enhanced efficacy compared to the free ligands. nih.govscirp.org

Antimicrobial Activity: The antimicrobial activity of these complexes is believed to arise from the chelation of the metal ion, which can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. researchgate.net Copper(II) complexes of semicarbazones derived from m-hydroxybenzaldehyde and p-hydroxybenzaldehyde have demonstrated potential antibacterial and antifungal properties. orientjchem.org Studies have shown that such complexes can be effective against both Gram-positive (e.g., Bacillus macerans) and Gram-negative (e.g., Pseudomonas striata) bacteria. orientjchem.org The enhanced activity of the metal complexes is often attributed to the combined effects of the metal ion and the ligand. nih.gov

Antitumor Efficacy: The antitumor properties of metal complexes are an area of active research. Nickel(II) complexes of thiosemicarbazones have shown antineoplastic and cytotoxic activities. researchgate.net It is thought that these complexes can interfere with cellular processes such as DNA synthesis. The structure of the ligand and the nature of the metal ion are critical factors in determining the antitumor potential of these compounds. The complexation can lead to increased toxicity against cancer cells while having a lesser effect on normal cells. nih.gov

Applications of 4 Benzylsemicarbazide in Organic Synthesis and Beyond

As Reagents in Organic Reactions (e.g., for Semicarbazone Formation)

A primary application of 4-benzylsemicarbazide in organic chemistry is its use as a reagent for the formation of semicarbazones. Semicarbazones are derivatives of aldehydes or ketones formed through a condensation reaction with a semicarbazide (B1199961). google.com In this reaction, the terminal primary amine (-NH2) group of the semicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a C=N double bond after the elimination of a water molecule. google.com

The general reaction can be represented as:

For an aldehyde: RCHO + H₂NNHC(=O)NHCH₂Ph → RCH=NNHC(=O)NHCH₂Ph + H₂O

For a ketone: R₂C=O + H₂NNHC(=O)NHCH₂Ph → R₂C=NNHC(=O)NHCH₂Ph + H₂O

The resulting 4-benzylsemicarbazones are often stable, crystalline solids. This property makes them particularly useful for the identification and characterization of unknown aldehydes and ketones via melting point analysis. google.com The benzyl (B1604629) group in the 4-position of the semicarbazide can influence the crystalline nature and solubility of the resulting semicarbazone derivatives. For instance, the reaction of acetophenone (B1666503) with this compound yields acetophenone-4-benzylsemicarbazone. researchgate.net

Semicarbazones, in general, are not just useful for characterization; some derivatives have been investigated for their biological activities, including antiviral and anticancer properties. google.com

Table 1: Examples of Semicarbazone Formation Reactions

| Carbonyl Compound | Reagent | Resulting Product |

| Aldehyde (RCHO) | This compound | 4-Benzylsemicarbazone of Aldehyde |

| Ketone (R₂C=O) | This compound | 4-Benzylsemicarbazone of Ketone |

| Acetophenone | This compound | Acetophenone-4-benzylsemicarbazone |

Role in Immobilization Chemistry (e.g., for Oligodeoxynucleotide Microarrays)

This compound plays a role in the field of immobilization chemistry, particularly in the development of microarrays for biological research. The specific and mild reaction between a semicarbazide and an aldehyde to form a stable semicarbazone bond is exploited to attach molecules to solid surfaces. google.com

A key application is in the fabrication of oligodeoxynucleotide (ODN) microarrays. In this process, glass slides are functionalized with a semicarbazide silane to create a reactive surface (SC-glass). google.com Separately, ODN probes are synthesized with a benzaldehyde (B42025) (BAL) group at their 5'-end. These BAL-ODN probes are then spotted onto the semicarbazide-coated slides. google.com

The electrophilic aldehyde group on the ODN reacts specifically with the nucleophilic semicarbazide groups on the glass surface, forming a stable covalent semicarbazone linkage that immobilizes the ODN probe at a specific location on the array. google.com This method offers good stability and specificity for creating high-density microarrays used in gene expression profiling and other genomic studies. google.comnih.gov

To confirm and model this immobilization reaction, this compound has been used in control experiments. By reacting it in solution with a BAL-ODN probe, a model semicarbazone conjugate is formed. google.com This model reaction helps to characterize the stability and efficiency of the semicarbazone bond formation under various conditions before applying it to the solid-phase microarray surface. google.com

Table 2: Components in Oligodeoxynucleotide Microarray Immobilization

| Component | Role | Chemical Group Involved |

| Glass Slide | Solid Support | Coated with Semicarbazide Silane |

| Oligodeoxynucleotide | Probe Molecule | Modified with a Benzaldehyde (BAL) group |

| This compound | Model Reagent | Used to form a model semicarbazone conjugate for reaction analysis google.com |

Precursors for Heterocyclic Synthesis

Semicarbazides, including this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. The semicarbazide backbone provides the necessary atoms for building rings like triazoles and oxadiazoles.

1,2,4-Triazoles: One common method for synthesizing 1,2,4-triazole derivatives involves the cyclization of substituted thiosemicarbazides (the sulfur analogs of semicarbazides). nih.govresearchgate.net The general strategy involves reacting a hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300), which is then cyclized in an alkaline medium to yield a 1,2,4-triazole-3-thiol. nih.gov By analogy, this compound can be used to generate corresponding precursors for triazole synthesis. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological activities and are used in agriculture and medicine. nih.govnih.govfrontiersin.org

1,3,4-Oxadiazoles: 4-Substituted semicarbazides are also key starting materials for synthesizing 1,3,4-oxadiazole rings. A common synthetic route involves the reaction of a 4-substituted semicarbazide with an aldehyde to form a semicarbazone, which can then undergo oxidative cyclization. researchgate.net Alternatively, acid hydrazides (which can be derived from semicarbazides) can be cyclized using various dehydrating agents like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. mdpi.com For example, research has shown the preparation of novel 1,3,4-oxadiazole derivatives starting from 4-phenyl-semicarbazide, highlighting a versatile and applicable synthetic pathway. researchgate.net These heterocyclic compounds are studied for a wide range of applications due to their diverse biological properties. mdpi.com

Table 3: Heterocyclic Systems Derived from Semicarbazide Precursors

| Heterocyclic Ring | General Precursor | Key Synthetic Step |

| 1,2,4-Triazole | 4-Substituted (Thio)semicarbazide | Alkaline-mediated cyclization nih.gov |

| 1,3,4-Oxadiazole | 4-Substituted Semicarbazide / Acid Hydrazide | Oxidative cyclization or dehydration researchgate.netmdpi.com |

Potential in Agrochemical Formulations (e.g., Pesticide Compositions)

The semicarbazone functional group, formed from this compound, is of significant interest in the agrochemical industry. Certain semicarbazone derivatives have been found to exhibit potent pesticidal, and particularly insecticidal, properties. google.com

Patents have been filed for novel semicarbazone derivatives that demonstrate excellent insecticidal activity at low application doses, while showing low toxicity to non-target organisms like mammals and fish. google.com This suggests that compounds derived from this compound could serve as active ingredients in next-generation pesticide formulations. The development of such compounds is driven by the need for new insecticides that are effective against resistant pests and have more favorable environmental profiles than conventional agents. google.com

A prominent example of a commercial insecticide based on this chemistry is Metaflumizone, which belongs to the semicarbazone class of chemicals. google.com The success of such compounds underscores the potential of this compound as a key intermediate for synthesizing new, effective active ingredients for use in agrochemical products like insecticides, herbicides, or fungicides. google.compcc.eu These active ingredients are typically combined with adjuvants, solvents, and emulsifiers to create stable formulations (such as emulsifiable concentrates or suspension concentrates) for agricultural use. pcc.eu

Future Research Directions and Challenges

Elucidation of Detailed Mechanisms of Biological Action for 4-Benzylsemicarbazide Derivatives

A primary challenge and a significant area for future research is the detailed elucidation of the mechanisms through which this compound derivatives exert their biological effects. While various studies have demonstrated a range of activities, including potential α-amylase inhibition, the precise molecular interactions and signaling pathways involved often remain speculative. researchgate.net Future investigations should focus on identifying specific cellular targets and understanding the downstream effects of these interactions. Techniques such as target-fishing, which helps in identifying the most probable targets of a small molecule, can be instrumental in clarifying their mechanism of action. nih.gov This deeper mechanistic understanding is crucial for optimizing the therapeutic potential of these compounds and for predicting potential off-target effects.

Development of Novel Derivatization Strategies and Scaffold Modifications

The development of novel derivatization strategies and scaffold modifications represents a key avenue for enhancing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds. Future synthetic efforts should explore a wider range of structural modifications to the core this compound scaffold. This includes the introduction of diverse substituents on the benzyl (B1604629) ring and modifications to the semicarbazide (B1199961) moiety. The goal is to generate extensive libraries of new derivatives for biological screening. researchgate.net The application of multicomponent reactions (MCRs) could be a particularly effective strategy, as they allow for the efficient, one-pot synthesis of complex molecules from simple starting materials, thereby accelerating the discovery of novel chemical entities with improved biological profiles. researchgate.net

Advanced Computational Modeling for Precise Structure-Activity Relationship Prediction

Advanced computational modeling techniques are poised to play a pivotal role in the rational design and optimization of this compound derivatives. The application of Quantitative Structure-Activity Relationship (QSAR) modeling can help in understanding the relationship between the chemical structure of these compounds and their biological activities. nih.govmdpi.com By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing the costs associated with traditional drug discovery. nih.gov Furthermore, the use of more advanced techniques like 4D-QSAR, which considers the conformational flexibility of molecules and their dynamic interactions with biological targets, could lead to more accurate predictions and a deeper understanding of the molecular interactions driving biological activity. nih.gov These computational approaches, when integrated with experimental studies, can significantly accelerate the identification of lead compounds with enhanced therapeutic potential. mdpi.comresearcher.life

Exploration of New Application Areas in Medicinal Chemistry and Materials Science

Beyond their currently explored biological activities, there is considerable potential for this compound derivatives in other areas of medicinal chemistry and even materials science. The versatile benzimidazole (B57391) scaffold, which shares some structural similarities with the benzyl portion of this compound, has found applications in a wide array of fields, from pharmaceuticals to polymer chemistry and organic light-emitting diodes (OLEDs). researchgate.net Future research should investigate the potential of this compound derivatives in areas such as antifungal agents, by targeting enzymes like CYP51, or in the development of new molecularly-targeted therapies. nih.gov The inherent chemical properties of the semicarbazide moiety, such as its metal-chelating ability, could also be exploited in the design of novel sensors or functional materials. A systematic exploration of these untapped applications could reveal new and valuable uses for this class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.